molecular formula C9H8F3NO3 B1398112 Methyl 2-methoxy-6-(trifluoromethyl)nicotinate CAS No. 917396-36-2

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate

Cat. No.: B1398112
CAS No.: 917396-36-2
M. Wt: 235.16 g/mol
InChI Key: UZWJYWKWOGVMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate: is a synthetic compound belonging to the class of nicotinic acid derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: : Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-methoxy-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Chemistry: : In chemistry, Methyl 2-methoxy-6-(trifluoromethyl)nicotinate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: : In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It is often used in assays to investigate enzyme activity and receptor binding.

Medicine: : In the medical field, this compound is explored for its potential therapeutic properties. It is being investigated as a candidate for drug development, particularly in the treatment of inflammatory and metabolic disorders.

Industry: : Industrial applications include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include Methyl 6-chloro-4-(trifluoromethyl)nicotinate and other nicotinic acid derivatives with different substituents .

Uniqueness: : Methyl 2-methoxy-6-(trifluoromethyl)nicotinate is unique due to its specific combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-15-7-5(8(14)16-2)3-4-6(13-7)9(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWJYWKWOGVMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733152
Record name Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917396-36-2
Record name Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxy-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.